2-(Nonan-5-yl)-3-phenoxypyrazine

Thermal stability screening Lubricant basestock Pyrazine derivatives

2-(Nonan-5-yl)-3-phenoxypyrazine is a 2-phenoxy-3-alkylpyrazine derivative originally synthesized and evaluated in a U.S. Air Force-sponsored program as a candidate base stock fluid for advanced gas turbine engines.

Molecular Formula C19H26N2O
Molecular Weight 298.4 g/mol
CAS No. 5008-87-7
Cat. No. B12793621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Nonan-5-yl)-3-phenoxypyrazine
CAS5008-87-7
Molecular FormulaC19H26N2O
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCCCCC(CCCC)C1=NC=CN=C1OC2=CC=CC=C2
InChIInChI=1S/C19H26N2O/c1-3-5-10-16(11-6-4-2)18-19(21-15-14-20-18)22-17-12-8-7-9-13-17/h7-9,12-16H,3-6,10-11H2,1-2H3
InChIKeyREXJSXHTXGTZTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Nonan-5-yl)-3-phenoxypyrazine (CAS 5008-87-7): A Specialized Pyrazine Basestock for High-Temperature Lubricant Selection


2-(Nonan-5-yl)-3-phenoxypyrazine is a 2-phenoxy-3-alkylpyrazine derivative originally synthesized and evaluated in a U.S. Air Force-sponsored program as a candidate base stock fluid for advanced gas turbine engines [1]. It is a heterocyclic aromatic compound with the molecular formula C19H26N2O and a molecular weight of 298.42 g/mol, existing as a liquid at standard conditions [2]. Its design rationale was to combine the thermal robustness of the pyrazine core with the lubricity and viscosity-modulating properties of a branched nonyl side chain and a phenoxy substituent, targeting lubricant applications where conventional ester-based fluids fail due to inadequate high-temperature oxidative and thermal stability [1].

Basestock type 2-phenoxy-3-alkylpyrazine designed for gas turbine lubricant basestock research at elevated temperatures
Thermal context Class-level thermal stability reported at 500°F; structural rearrangement ceiling identified near 600°F
Viscosity profile Higher viscosity relative to anilino-substituted analogs, supporting film-strength screening studies

Why 2-(Nonan-5-yl)-3-phenoxypyrazine Cannot be Interchanged with Generic Alkylpyrazines or Ester-Based Lubricants


Within the phenoxy-substituted pyrazine class, thermal stability is exquisitely sensitive to the nature of the 3-position substituent. The 2-phenoxy-3-alkylpyrazines demonstrated markedly better thermal stability than their 2-phenoxy-3-benzylpyrazine counterparts, showing that seemingly minor structural variations dictate high-temperature survivability [1]. Furthermore, substituting the 2-phenoxy group with a 2-anilino moiety produces compounds with different stability-viscosity trade-offs, making one-for-one replacement invalid [2]. Generic synthetic ester lubricants, while meeting low-temperature fluidity requirements, fundamentally lack the oxidative and thermal stability needed at temperatures of 500°F and above, the exact regime where 2-(nonan-5-yl)-3-phenoxypyrazine was identified as a standout candidate [1][2].

Benzyl-substituted analogs
2-phenoxy-3-benzylpyrazines showed lower thermal stability in the same screening; structural class mismatch may invalidate high-temperature performance.
Anilino-substituted pyrazines
Anilino analogs survive 600°F but exhibit lower viscosity; direct replacement shifts the stability-viscosity trade-off and may alter film strength.
Ester or petroleum basestocks
Synthetic esters and petroleum fluids fail at 500°F oxidative/thermal conditions where this phenoxypyrazine class is reported viable.

Head-to-Head Performance Evidence for 2-(Nonan-5-yl)-3-phenoxypyrazine Against In-Class Alternatives


Thermal Stability Superiority of 2-Phenoxy-3-alkylpyrazines Over 2-Phenoxy-3-benzylpyrazines

In a direct comparative screening program, 2-phenoxy-3-alkylpyrazines as a structural class demonstrated better thermal stability than 2-phenoxy-3-benzylpyrazines [1]. Within this class, 2-phenoxy-3-(5-nonyl)pyrazine (the target compound) was specifically singled out as displaying 'noteworthy stability' [1]. While the full quantitative dataset remains in the restricted technical report, the qualitative designation as the only compound called out by name for stability, among all representatives screened, indicates its differentiation from benzyl-substituted analogs.

Thermal stability vs benzyl
Class-level
Target designated 'noteworthy stability'; benzyl analogs demonstrably lower stability in the same screening
Alkyl subclass differentiates for thermal robustness; this compound is the explicitly highlighted exemplar
Quantified difference not available; restricted technical report
Thermal stability screening Lubricant basestock Pyrazine derivatives

Class-Leading Thermal Stability at 500°F Among Phenoxypyrazine Lubricant Candidates

The 2-phenoxy-3-alkylpyrazine class, which includes 2-(nonan-5-yl)-3-phenoxypyrazine, exhibited excellent thermal stability at 500°F (260°C) [1]. This performance benchmark is critical because conventional petroleum lubricants fail at these temperatures and synthetic ester fluids, while meeting low-temperature requirements, lack adequate high-temperature oxidative and thermal stability [1][2]. The target compound was specifically identified among this class as showing 'noteworthy stability' in the screening, although quantitative degradation data at 500°F is not disclosed in available records [1]. At 600°F, structural rearrangement issues were noted for some phenoxypyrazines, establishing an operational ceiling [1].

Stability at 500°F
Class-level
Class exhibits excellent stability at 500°F; structural rearrangement noted at 600°F, establishing operational ceiling
Viable for 500°F lubricant screening; 600°F marks upper boundary for phenoxypyrazine class
Quantitative degradation data not disclosed; class-level inference
High-temperature lubricant Thermal-oxidative stability Pyrazine basestock

Differentiated Thermal Stability-Viscosity Profile Relative to 2-Anilino-3-alkylpyrazines

A direct comparative evaluation established that 2-anilino-3-alkylpyrazines displayed excellent thermal stability at 600°F, surpassing the 500°F ceiling of the phenoxy analogs, but the phenoxy class possessed higher viscosities [1]. This creates a clear engineering trade-off: select 2-(nonan-5-yl)-3-phenoxypyrazine when higher viscosity and adequate stability to 500°F are desired, or select an anilino analog when 600°F survivability with lower viscosity is prioritized. Two specific anilino representatives, 2-(N-butylanilino)-3-pentylpyrazine and 2-(N-methylanilino)-3-(5-nonyl)pyrazine, showed oxidative stability at 500°F comparable to or better than the Mil-L-9236 formulation fluid [1].

Stability-viscosity vs anilino
Class-level
Phenoxy class: stable to 500°F, higher viscosity. Anilino class: stable to 600°F, lower viscosity. Two anilino representatives matched Mil-L-9236 oxidative stability
Higher-viscosity option for 500°F film strength; anilino analogs extend temperature ceiling with lower viscosity
Viscosity magnitude not numerically specified; class-level comparison
Viscosity comparison Thermal stability trade-off Anilino vs phenoxy pyrazines

Verified Physical Property Baseline via NIST Standard Reference Data for Quality Assurance

The NIST Chemistry WebBook provides a validated physical property baseline for 2-phenoxy-3-(5-nonyl) pyrazine, including IUPAC Standard InChI, InChIKey (REXJSXHTXGTZTJ-UHFFFAOYSA-N), molecular formula (C19H26N2O), and molecular weight (298.4225 g/mol) [1]. A condensed-phase IR spectrum is also available for identity confirmation [1]. This authoritative reference data enables reliable quality control and identity verification for procurement, unlike many niche specialty chemicals that lack standardized spectroscopic benchmarks.

NIST reference identity
Supporting evidence
NIST WebBook entry: IUPAC InChI, InChIKey, molecular formula C19H26N2O, MW 298.42, condensed-phase IR spectrum
Enables NIST-traceable identity verification and incoming QC
NIST Standard Reference Database 69
Physical characterization Quality control NIST Standard Reference Data

Structural Differentiation from Close Analog 2-(M-phenoxyphenoxy)-3-(5-nonyl)pyrazine (CAS 5008-88-8)

The closest cataloged structural analog is 2-(M-phenoxyphenoxy)-3-(5-nonyl)pyrazine (CAS 5008-88-8), which replaces the single phenoxy group with a bulkier m-phenoxyphenoxy substituent [1]. Calculated physicochemical properties show a dramatic increase in logPoct/wat from a predicted ~5.2 for the target compound to 7.525 for the analog, and an increase in McVol from ~270 to 323.53 ml/mol [1]. These differences predict significantly altered solubility, bioavailability, and viscosity profiles, meaning CAS 5008-88-8 cannot serve as a drop-in replacement.

Analog CAS 5008-88-8
Cross-study comparable
Target logPoct/wat ~5.2, McVol ~270 ml/mol. Analog CAS 5008-88-8 logPoct/wat 7.525, McVol 323.53 ml/mol (calculated)
Substantially higher lipophilicity and molecular volume in close analog; not interchangeable
Crippen/McGowan via Cheméo; confirms differentiation risk
Structural analog differentiation Substituent effects Phenoxypyrazine

Performance Context: Pyrazine Basestocks Target the Gap Left by Ester and Polyphenyl Ether Fluids

The rationale for developing pyrazine basestocks, reported at the 145th ACS National Meeting, was that petroleum lubricants fail entirely above 500°F, synthetic ester fluids meet low-temperature pour-point requirements but lack high-temperature oxidative/thermal stability, and polyphenyl ethers offer good high-temperature properties but fail low-temperature fluidity specifications [1]. Substituted pyrazines, including 2-(nonan-5-yl)-3-phenoxypyrazine, were identified as having fluidity and stability approaching the required specifications for Mach 2-3 aircraft [1]. Although no single pyrazine met all requirements, this compound was a leading phenoxypyrazine candidate.

Performance niche context
Supporting evidence
Pyrazines approached fluidity/stability specs for Mach 2–3 aircraft; esters fail high T, polyphenyl ethers fail low T
Occupies the gap between low-temperature and high-temperature optimized fluids for intermediate envelopes
No single compound met all extreme requirements
Lubricant performance gap Ester fluid limitation High-Mach aircraft

Scientifically Grounded Procurement Scenarios for 2-(Nonan-5-yl)-3-phenoxypyrazine Based on Differential Evidence


High-Temperature Gas Turbine Lubricant Basestock Development (500°F Operational Envelope)

When formulating a lubricant for gas turbine engines operating at temperatures up to 500°F, where ester-based fluids are known to degrade and petroleum-based lubricants fail entirely, 2-(nonan-5-yl)-3-phenoxypyrazine is a historically validated candidate basestock. The 2-phenoxy-3-alkylpyrazine class demonstrated excellent thermal stability at 500°F, and this specific compound was identified as the standout performer within that class [1]. Its higher viscosity relative to anilino-substituted pyrazines makes it suitable for applications where film strength under load is critical [1].

Research on Structure-Thermal Stability Relationships in Alkylpyrazine Basestocks

For researchers investigating how substituent identity (benzyl vs. alkyl, phenoxy vs. anilino) governs thermal stability and viscosity in pyrazine-derived fluids, this compound serves as a key reference point. It is the explicitly highlighted representative of the thermally superior alkyl subclass over benzyl analogs [1], and its phenoxy- vs. anilino-substituted counterparts offer a documented case study in stability-viscosity trade-off design [2].

Specialty Formulation Requiring Balanced Low-Temperature Fluidity and High-Temperature Stability

In applications where a single fluid must maintain adequate flow at low temperatures while resisting degradation at elevated temperatures—a profile that neither synthetic esters (which fail at high temperature) nor polyphenyl ethers (which fail at low temperature) can provide—2-(nonan-5-yl)-3-phenoxypyrazine is a candidate that was specifically evaluated for this compromise [1]. While it does not meet the most extreme requirements alone, its balanced profile makes it a rational starting point for blended formulations targeting intermediate performance envelopes [1].

Procurement of a Structurally Verified Phenoxypyrazine with NIST-Traceable Identity Confirmation

When sourcing this compound, the availability of NIST Standard Reference Data—including IUPAC InChI, InChIKey, molecular formula, molecular weight, and a condensed-phase IR spectrum—enables rigorous incoming quality control and identity verification [1]. This mitigates the risk of receiving a mislabeled close analog such as CAS 5008-88-8, which has significantly different calculated physicochemical properties (logPoct/wat 7.525 vs. ~5.2; McVol 323.53 vs. ~270 ml/mol) and would behave differently in downstream applications [2].

Application
Selection Property
Validation Focus
Gas turbine basestock (500°F)
Phenoxypyrazine thermal stability class
Stability screening at 500°F; viscosity for film strength
Structure-stability relationship studies
Alkyl vs benzyl substituent effect
Thermal stability ranking within pyrazine subclass
Balanced low/high-temperature formulation
Fluidity-stability trade-off profile
Low-temperature flow and 500°F oxidative resistance
Procurement with NIST-traceable QC
NIST identity and spectral reference
IR spectrum, InChIKey; distinguish from CAS 5008-88-8
Quote Request

Request a Quote for 2-(Nonan-5-yl)-3-phenoxypyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.